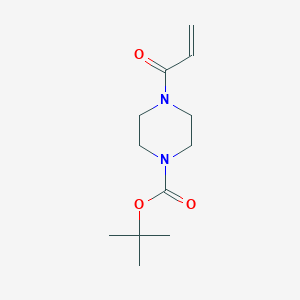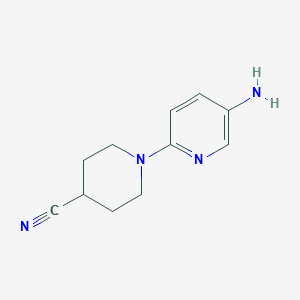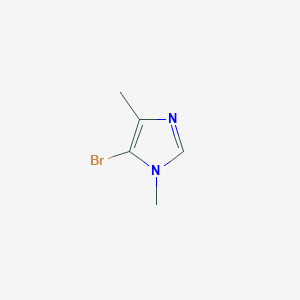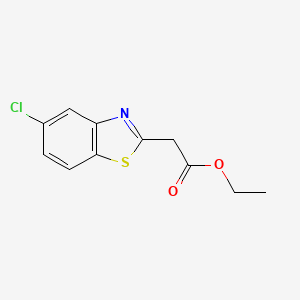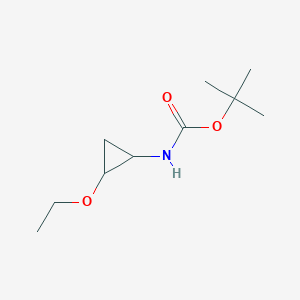![molecular formula C8H7BrN2 B1373930 4-Bromo-1-méthyl-1H-pyrrolo[2,3-B]pyridine CAS No. 1234616-25-1](/img/structure/B1373930.png)
4-Bromo-1-méthyl-1H-pyrrolo[2,3-B]pyridine
Vue d'ensemble
Description
4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a bromine atom at the 4-position and a methyl group at the 1-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Applications De Recherche Scientifique
4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a lead compound in drug discovery, particularly in the development of inhibitors targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
The primary target of 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Mode of Action
4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby reducing the activation of the FGFR signaling pathway .
Biochemical Pathways
The inhibition of FGFRs by 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes such as organ development, cell proliferation and migration, angiogenesis, and others . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced tumor growth and progression .
Result of Action
The inhibition of FGFRs by 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine leads to a reduction in the migration and invasion abilities of cancer cells . For instance, it has been shown to significantly reduce the migration and invasion abilities of 4T1 breast cancer cells .
Action Environment
The action, efficacy, and stability of 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as storage conditions. For instance, it is recommended to store the compound at 0-8°C for optimal stability .
Analyse Biochimique
Biochemical Properties
4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. The interaction of 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine with FGFRs results in the inhibition of their kinase activity, thereby affecting downstream signaling pathways . Additionally, this compound has been shown to interact with other proteins and enzymes involved in cell signaling and metabolic pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine on various cell types and cellular processes are profound. In cancer cells, this compound has been demonstrated to inhibit cell proliferation and induce apoptosis, particularly in breast cancer cell lines . The inhibition of FGFR signaling by 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine disrupts key cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell survival and increased cell death . Furthermore, this compound has been shown to affect gene expression and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
At the molecular level, 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine exerts its effects through specific binding interactions with FGFRs. The compound binds to the ATP-binding pocket of the receptor, thereby inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition leads to the disruption of key signaling pathways involved in cell proliferation, survival, and migration. Additionally, 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine may interact with other biomolecules, such as transcription factors and metabolic enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, the inhibitory effects on FGFR signaling and cell proliferation are sustained over time, indicating the compound’s potential for long-term applications in biochemical research
Dosage Effects in Animal Models
The effects of 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR signaling and reduces tumor growth in cancer models . At higher doses, toxic effects may be observed, including adverse effects on normal cell function and overall health . It is crucial to determine the optimal dosage range for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine is involved in various metabolic pathways, primarily through its interactions with FGFRs and other enzymes. The compound’s inhibition of FGFR signaling affects metabolic flux and the levels of key metabolites involved in cell growth and survival . Additionally, 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine may interact with metabolic enzymes, further influencing cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the ATP-binding pocket of FGFRs, where it exerts its inhibitory effects . The distribution of 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine within cells is crucial for its overall efficacy and impact on cellular processes.
Subcellular Localization
The subcellular localization of 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine is primarily determined by its interactions with FGFRs and other target biomolecules . The compound is directed to specific compartments, such as the plasma membrane and cytoplasm, where it binds to FGFRs and inhibits their activity . Additionally, post-translational modifications and targeting signals may influence the localization and function of 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine within cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoacetophenone with suitable reagents to form the pyrrole ring, followed by cyclization to form the fused pyrrolopyridine structure. The reaction conditions often include the use of strong bases such as sodium hydroxide and solvents like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can occur to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Comparaison Avec Des Composés Similaires
4-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine: Similar structure but with a methyl group at the 2-position instead of the 1-position.
1H-Pyrrolo[2,3-B]pyridine Derivatives: Various derivatives with different substituents at the 1, 2, or 4 positions.
Uniqueness: 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and drug development .
Propriétés
IUPAC Name |
4-bromo-1-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-3-6-7(9)2-4-10-8(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHKLWVRBGNOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264769 | |
| Record name | 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-25-1 | |
| Record name | 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301264769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)
![3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373848.png)

![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)


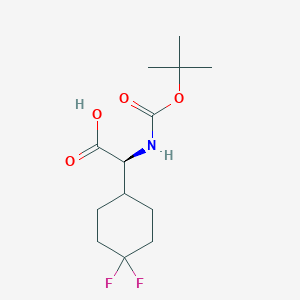
![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1373860.png)
